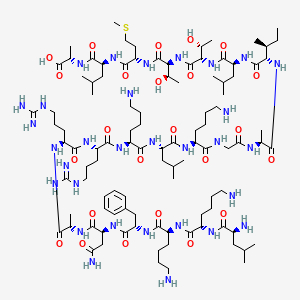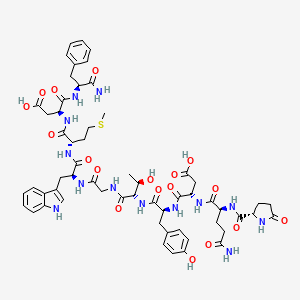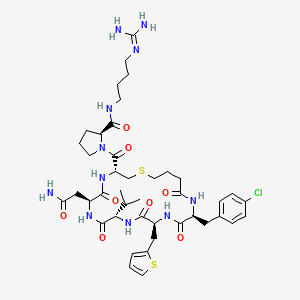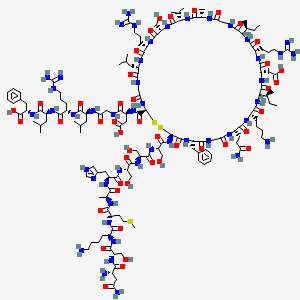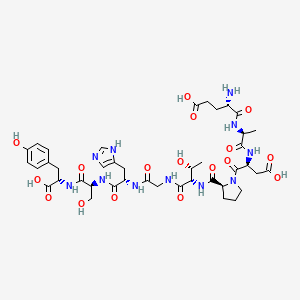
MAGE-1抗原(161-169)(人源)
描述
MAGE-1 Antigen (161-169) (human) is a truncated fragment of MAGE-1, a gene that encodes an antigen on a melanoma cell line . MAGE-1 is expressed by melanoma tissue from all stages of disease, but not melanocytes, nevus tissue, or any normal diploid cell line .
Synthesis Analysis
The MAGE-1 gene product is identified by monoclonal and polyclonal antibodies . Several oligopeptides were synthesized based on predicted MAGE-1 amino acid sequences and were used to generate rabbit anti-peptide antisera . A truncated MAGE-1 cDNA was cloned into an Escherichia coli expression vector, and recombinant protein was produced and purified .Molecular Structure Analysis
The structure of a low-molecular MAGE product (protein-free) determined by NMR analysis showed a mixture of isomers with an open chain and a cyclic form of the fructosamine moiety .Chemical Reactions Analysis
The MAGE-1 gene, cloned from human melanoma cell line MZ2-MEL, encodes the tumor-rejection antigen MZ2-E, which is recognized by autologous CD8+ cytolytic T cells .Physical And Chemical Properties Analysis
The MAGE-1 Antigen (161-169) (human) has a molecular formula of C41H57N11O17 and a molecular weight of 975.95 .科学研究应用
一般特征和功能包括MAGE-1在内的MAGE蛋白家族具有保守的MAGE同源结构域,并在各种真核生物中表达。虽然一些MAGE蛋白普遍表达,但另一些蛋白,如MAGE-1,主要存在于生殖细胞中,并在多种癌症中异常重新激活。这些蛋白不仅由于其受限的表达模式而成为癌症免疫治疗的潜在靶点,还参与多种细胞和发育途径,暗示它们与癌症以外的疾病有关,如肺、肾和神经发育障碍。在分子水平上,MAGE蛋白与E3 RING泛素连接酶相互作用,以调节底物特异性、连接酶活性、亚细胞定位。人们推测,哺乳动物中MAGE基因的扩增与生殖系免受环境压力的保护和帮助适应压力有关。这种应激耐受性可能解释了MAGE蛋白在各种癌症中的异常表达 (Florke Gee et al., 2020).
在黑色素瘤和其他癌症中的表达包括MAGE-1在内的癌症/睾丸抗原(CTA)的表达主要在男性生殖细胞和各种恶性肿瘤中,使其成为免疫治疗的潜在靶点。MAGE-1和其他CTA在原发性和转移性肿瘤中具有不同的表达率,通常在转移性肿瘤中表达更高。在黑色素瘤中,MAGE-A3、MAGE-A1和MAGE-A4等CTA已得到广泛研究。MAGE-1及其相关抗原的表达与疾病的进展和转移相关,表明它们作为免疫治疗的治疗靶点的潜力 (Tio et al., 2019).
在人类癌症中的预后价值包括MAGE-1在内的MAGE-A亚家族成员在多种癌症中过度表达,并与癌症进展、转移和治疗复发有关。它们的表达与肺癌、胃肠癌、乳腺癌和卵巢癌等多种癌症的不良预后显着相关。这表明MAGE-1及其相关蛋白可以作为这些癌症的潜在预后标志物 (Poojary et al., 2020).
作用机制
未来方向
MAGE-1 Antigen (161-169) (human) holds great promise for treating solid tumors. To date, clinical investigations of TCR-T cell therapies have targeted one antigen/HLA at a time and have produced encouraging but partial response rates with limited durations . Future research may focus on addressing both antigen heterogeneity and HLA loss of heterozygosity, which requires a collection of TCRs recognizing multiple targets presented on multiple HLAs .
属性
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57N11O17/c1-19(46-35(62)24(42)9-10-31(57)58)34(61)48-26(14-32(59)60)40(67)52-11-3-4-29(52)38(65)51-33(20(2)54)39(66)44-16-30(56)47-25(13-22-15-43-18-45-22)36(63)50-28(17-53)37(64)49-27(41(68)69)12-21-5-7-23(55)8-6-21/h5-8,15,18-20,24-29,33,53-55H,3-4,9-14,16-17,42H2,1-2H3,(H,43,45)(H,44,66)(H,46,62)(H,47,56)(H,48,61)(H,49,64)(H,50,63)(H,51,65)(H,57,58)(H,59,60)(H,68,69)/t19-,20+,24-,25-,26-,27-,28-,29-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIAIURNBGXNPB-SRZPNHKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57N11O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
976.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



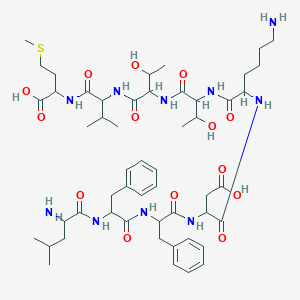
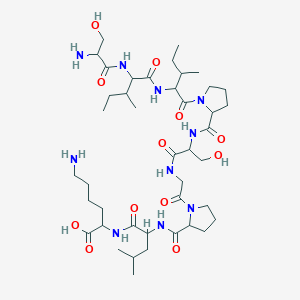

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)
